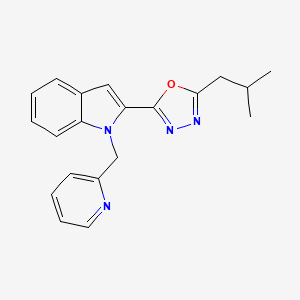

2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14(2)11-19-22-23-20(25-19)18-12-15-7-3-4-9-17(15)24(18)13-16-8-5-6-10-21-16/h3-10,12,14H,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEBLEAWWIMFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an isobutyl-substituted hydrazide with a pyridin-2-ylmethyl-substituted indole carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of various 5-(pyridine-2-yl)-1,3,4-oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity . The compound's structure allows for effective interaction with microbial targets.

Anticancer Properties

Oxadiazoles have been investigated for their anticancer potential. Compounds similar to 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .

Anti-inflammatory Effects

Some oxadiazole derivatives have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for further drug development .

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole with various biological targets. These studies help elucidate the compound's mechanism of action and optimize its structure for enhanced activity .

Mechanism of Action

The mechanism of action of 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related 1,3,4-oxadiazole derivatives is presented below, emphasizing substituent effects on bioactivity and physicochemical properties.

Key Observations

Substituent Position and Bioactivity: The pyridin-2-ylmethyl group in the target compound distinguishes it from pyridin-3-yl or pyridin-4-yl analogs (e.g., ), where nitrogen positioning in the pyridine ring alters hydrogen-bonding capacity and target selectivity. Isobutyl vs.

Thiol vs. Alkyl/Oxygen Substituents: Thiol-containing analogs (e.g., ) exhibit pronounced antioxidant activity due to radical scavenging, whereas the target compound’s oxygen-based substituents prioritize stability over redox activity. S-alkylation (as in ) introduces steric and electronic modifications that amplify cytotoxicity, suggesting that similar derivatization of the target compound could optimize therapeutic profiles.

Metal Coordination Potential: The pyridine and indole moieties in the target compound enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺), a feature exploited in oxadiazole-based polymers and catalysts . This contrasts with simpler dichloro aniline derivatives , which lack such metal-binding sites.

Biological Activity

2-Isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, through case studies and research findings.

Chemical Structure

The compound features a unique structure that combines an oxadiazole ring with an indole and a pyridine moiety. This structural combination is significant in enhancing its biological activity.

Biological Activity Overview

The 1,3,4-oxadiazole derivatives have been extensively studied for their potential as therapeutic agents. They exhibit a broad spectrum of biological activities, including:

- Anticancer : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : Some compounds demonstrate inhibitory effects against bacterial and fungal strains.

- Anti-inflammatory : Certain derivatives possess properties that can reduce inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. The compound has been tested against several cancer cell lines, demonstrating micromolar activity.

Case Studies

- Cell Line Testing : Research indicated that the compound exhibited cytotoxic effects on multiple cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The observed IC50 values were in the range of 10 µM to 20 µM, suggesting potent activity against these cells .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells. Flow cytometry analyses confirmed increased apoptotic markers in treated cells compared to controls .

Comparative Analysis

The following table summarizes the anticancer activity of 2-isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole compared to other oxadiazole derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Isobutyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole | A549 | 15 | Apoptosis induction |

| Compound A | HeLa | 12 | Cell cycle arrest |

| Compound B | B16F10 | 18 | Apoptosis induction |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets involved in cancer progression. The oxadiazole moiety is known for its ability to inhibit enzymes related to tumor growth and survival pathways.

Q & A

Q. What are the common synthetic pathways for constructing the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazide derivatives. For example, refluxing 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol for 6 hours forms the oxadiazole ring. The reaction is monitored by TLC, and the product is purified via acidification (pH 5–6), filtration, and recrystallization from ethanol . Alternative methods involve using phosphoryl chloride (POCl₃) at 120°C for cyclization of hydrazide intermediates, as seen in related oxadiazole syntheses .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Key techniques include:

- Spectroscopy : IR (to confirm functional groups like C=N and C-O-C), ¹H/¹³C NMR (to verify substituent positions and aromaticity), and mass spectrometry (for molecular ion confirmation).

- Elemental Analysis : Combustion analysis to validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95% by area normalization) .

Q. How are solubility and stability optimized during synthesis?

Solvent choice (e.g., ethanol, DMF) and reaction temperature (reflux vs. room temperature) are tailored to enhance intermediate solubility. Stability is maintained by avoiding prolonged exposure to moisture or light, with storage in inert atmospheres (argon/nitrogen) at –20°C for sensitive intermediates .

Advanced Research Questions

Q. What computational strategies predict the stability and reactivity of the 1,3,4-oxadiazole moiety?

Density functional theory (DFT) calculations are used to analyze electronic structure, aromaticity, and rotational barriers. For example, vibrational spectroscopy (IR/Raman) combined with DFT simulations (B3LYP/6-311++G(d,p)) can quantify ring stability and hydrogen-bonding interactions . Molecular dynamics (MD) simulations further assess conformational flexibility in solvent environments .

Q. How does structural modification of the indole or pyridine subunits affect biological activity?

Structure-activity relationship (SAR) studies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., –Cl, –F) on the indole ring enhances enzyme inhibition (e.g., urease inhibition IC₅₀ < 10 µM) .

- Bioisosteric Replacement : Replacing the pyridinylmethyl group with benzimidazole improves metabolic stability (t₁/₂ > 4 hours in microsomal assays) .

- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Gly280 in glycogen synthase kinase-3β) .

Q. What in silico methods evaluate pharmacokinetic properties like metabolic stability or hydrophilicity?

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate potential. The 1,3,4-oxadiazole ring reduces logP by ~1.5 compared to carbamate analogs, enhancing hydrophilicity .

- Metabolic Stability : CYP450 metabolism is predicted using StarDrop’s WhichP450 module, highlighting susceptibility to CYP3A4 oxidation .

Methodological Considerations

-

Synthetic Protocol Example (Adapted from ):

- Dissolve 2-(1H-indol-3-yl)acetohydrazide (20.0 g, 0.11 mol) in ethanol (30 mL).

- Add KOH (6.3 g, 0.11 mol) and CS₂ (14.0 mL, 0.22 mol).

- Reflux at 80°C for 6 hours under stirring.

- Dilute with H₂O (50 mL), acidify to pH 5–6 with HCl.

- Filter precipitate, wash with H₂O, recrystallize from ethanol.

-

Key Computational Parameters (Adapted from ):

- DFT Settings : B3LYP functional, 6-311++G(d,p) basis set, solvent = water (PCM model).

- Docking Parameters : Grid size = 25 ų, exhaustiveness = 100, energy range = 4 kcal/mol.

Contradictions and Limitations

- Synthetic Yield Variability : Yields for oxadiazole formation range from 60–85% depending on substituent bulkiness, with steric hindrance from isobutyl groups requiring extended reaction times .

- Computational vs. Experimental Data : DFT-predicted vibrational frequencies may deviate by ±15 cm⁻¹ from experimental IR due to solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.